Piperoxan

Description

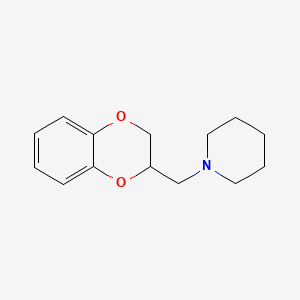

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKMMUBOEFYJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046269 | |

| Record name | Piperoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-39-2 | |

| Record name | Piperoxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperoxan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEROXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZCS27634Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Piperoxan on α2-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperoxan (B1220614), a benzodioxane derivative, is a classical α-adrenoceptor antagonist with a notable selectivity for the α2-adrenoceptor subtype over the α1-adrenoceptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound at α2-adrenoceptors, consolidating key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. The primary mechanism of this compound involves competitive antagonism at α2-adrenoceptors, thereby inhibiting the actions of endogenous agonists like norepinephrine (B1679862). This blockade disrupts the canonical Gαi-protein coupled signaling cascade, leading to a disinhibition of adenylyl cyclase and subsequent modulation of downstream effectors such as the ERK/MAPK pathway. This guide is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development, offering a granular understanding of this compound's molecular interactions and functional consequences at α2-adrenoceptors.

Introduction

α2-Adrenoceptors are a class of G-protein coupled receptors (GPCRs) that play a pivotal role in regulating the sympathetic nervous system and various physiological processes. These receptors are primarily coupled to inhibitory G-proteins (Gαi/o), and their activation by endogenous catecholamines, such as norepinephrine and epinephrine, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. α2-Adrenoceptors are categorized into three main subtypes: α2A, α2B, and α2C, each with distinct tissue distribution and physiological functions.

This compound has been historically utilized as a pharmacological tool to investigate the physiological and pathological roles of α2-adrenoceptors. Its antagonistic properties make it a valuable agent for dissecting the signaling pathways and functional outcomes associated with α2-adrenoceptor activation. This guide delves into the specifics of this compound's interaction with these receptors, presenting quantitative binding data, functional antagonism, and the experimental protocols used to elucidate these characteristics.

Binding Affinity of this compound at α2-Adrenoceptor Subtypes

The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The binding affinity of this compound for the human α2A, α2B, and α2C adrenoceptor subtypes has been determined through radioligand binding assays.

Table 1: Binding Affinity (KD) of this compound for Human α2-Adrenoceptor Subtypes

| Adrenoceptor Subtype | Log KD (M) | KD (nM) |

| α2A | -6.83 ± 0.08 | 148 |

| α2B | -6.21 ± 0.09 | 617 |

| α2C | -6.61 ± 0.06 | 245 |

Data extracted from Baker, J. G. (2022). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. Pharmacology Research & Perspectives, 10, e00924.

These data indicate that this compound exhibits a moderate affinity for all three α2-adrenoceptor subtypes, with a slight preference for the α2A subtype.

Experimental Protocol: Radioligand Binding Assay

The binding affinities presented in Table 1 were determined using a whole-cell radioligand binding assay with the non-selective α2-adrenoceptor antagonist [3H]-rauwolscine.

Objective: To determine the equilibrium dissociation constant (KD) of this compound for the human α2A, α2B, and α2C adrenoceptor subtypes.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human α2A, α2B, or α2C adrenoceptors.

-

[3H]-rauwolscine (radioligand).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Microplates and filtration apparatus.

Methodology:

-

Cell Culture: CHO cells expressing the respective α2-adrenoceptor subtype are cultured to confluence in appropriate media.

-

Assay Setup: The assay is performed in microplates. Each well contains a fixed concentration of [3H]-rauwolscine and varying concentrations of the competing ligand, this compound.

-

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for a sufficient duration to allow binding to reach equilibrium.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-rauwolscine (IC50) is determined by non-linear regression analysis of the competition binding data. The KD of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation:

KD = IC50 / (1 + [L]/KD,L)

where [L] is the concentration of the radioligand and KD,L is the equilibrium dissociation constant of the radioligand.

Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Functional Antagonism of α2-Adrenoceptor Signaling

This compound acts as a competitive antagonist, meaning it binds to the same site on the α2-adrenoceptor as endogenous agonists but does not activate the receptor. This blockade prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling.

Inhibition of Adenylyl Cyclase

The canonical signaling pathway for α2-adrenoceptors involves the inhibition of adenylyl cyclase. Activation of the receptor by an agonist leads to the dissociation of the Gαi subunit, which then inhibits adenylyl cyclase activity, resulting in decreased production of cAMP. This compound, by blocking agonist binding, prevents this inhibition, thereby maintaining or restoring adenylyl cyclase activity and cAMP levels.

Signaling Pathway of α2-Adrenoceptor and this compound's Action

Caption: α2-adrenoceptor signaling and this compound's antagonistic effect.

Experimental Protocol: Adenylyl Cyclase Functional Assay

The functional antagonism of this compound can be quantified by its ability to reverse the agonist-induced inhibition of adenylyl cyclase activity. This is often measured by quantifying the accumulation of cAMP in cells.

Objective: To determine the potency of this compound in antagonizing the α2-adrenoceptor-mediated inhibition of adenylyl cyclase.

Materials:

-

Cells expressing the target α2-adrenoceptor subtype.

-

α2-Adrenoceptor agonist (e.g., UK-14,304, dexmedetomidine).

-

This compound hydrochloride.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA, RIA, or HTRF).

Methodology:

-

Cell Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor.

-

Antagonist Addition: Cells are then treated with varying concentrations of this compound.

-

Agonist Stimulation: Following the antagonist, a fixed concentration of an α2-adrenoceptor agonist is added to inhibit adenylyl cyclase. Forskolin is often co-administered to stimulate adenylyl cyclase to a measurable level.

-

Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a suitable assay kit.

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is plotted against the this compound concentration. This allows for the determination of the IC50 of this compound in this functional context. A Schild analysis can be performed by repeating the agonist dose-response curve in the presence of different fixed concentrations of this compound to determine the pA2 value, which is a measure of the antagonist's potency.

Workflow for Adenylyl Cyclase Functional Assay

Caption: Workflow of a functional adenylyl cyclase assay.

Modulation of Downstream Signaling: ERK Phosphorylation

The extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade modulated by α2-adrenoceptors. The activation of α2-adrenoceptors can lead to either stimulation or inhibition of ERK phosphorylation, depending on the cell type and specific signaling context. As an antagonist, this compound would be expected to block these agonist-induced effects on ERK phosphorylation.

Experimental Protocol: Western Blot for ERK Phosphorylation

The effect of this compound on agonist-mediated ERK phosphorylation can be assessed using Western blotting to detect the phosphorylated form of ERK (p-ERK).

Objective: To determine if this compound can reverse the α2-adrenoceptor agonist-induced changes in ERK phosphorylation.

Materials:

-

Cells expressing the target α2-adrenoceptor subtype.

-

α2-Adrenoceptor agonist.

-

This compound hydrochloride.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Secondary antibody conjugated to an enzyme (e.g., HRP).

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Methodology:

-

Cell Treatment: Cells are treated with this compound for a specified time, followed by stimulation with an α2-adrenoceptor agonist.

-

Cell Lysis: After treatment, cells are washed and then lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-ERK. The membrane is then washed and incubated with a secondary antibody. The same membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.

-

Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands. The effect of this compound on agonist-induced ERK phosphorylation is then determined.

Logical Relationship of this compound's Effect on ERK Phosphorylation

Caption: Logical flow of this compound's influence on ERK signaling.

Conclusion

This compound serves as a valuable pharmacological tool for the study of α2-adrenoceptors due to its established antagonistic properties. Its mechanism of action is centered on the competitive blockade of all three α2-adrenoceptor subtypes, with a moderate affinity and a slight preference for the α2A subtype. This antagonism effectively prevents the Gαi-mediated inhibition of adenylyl cyclase and modulates other downstream signaling pathways, such as ERK phosphorylation. The detailed experimental protocols provided in this guide offer a framework for the quantitative assessment of this compound's binding and functional characteristics. A thorough understanding of this compound's mechanism of action is essential for its appropriate use in preclinical research and for the development of more selective and potent α2-adrenoceptor ligands for therapeutic applications.

The Dawn of a New Therapeutic Era: A Technical Guide to the History and Discovery of Piperoxan, the First Antihistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery of Piperoxan (benodaine), the first compound identified to possess antihistaminic properties. The narrative details the historical context of its development in the early 1930s by Ernest Fourneau and Daniel Bovet at the Pasteur Institute, its initial investigation as an α-adrenergic antagonist, and the pivotal experiments that unveiled its ability to counteract histamine-induced effects. This document outlines the synthesis of this compound, elucidates the key signaling pathways it interacts with, and discusses the toxicological findings that precluded its clinical use, thereby paving the way for the development of subsequent generations of safer and more effective antihistamines. This guide serves as a valuable resource for researchers in pharmacology and drug discovery, offering insights into the foundational moments of antihistamine research.

Introduction: The Quest for Histamine Antagonists

In the early 20th century, the physiological and pathological roles of histamine, a biogenic amine, were becoming increasingly apparent. Its involvement in allergic reactions and anaphylactic shock spurred a dedicated search for compounds that could counteract its effects. It was within this scientific landscape that the pioneering work on this compound unfolded, marking a landmark achievement in medicinal chemistry and pharmacology.

The Discovery of this compound: A Serendipitous Finding

This compound, also known as benodaine, was first synthesized in the early 1930s by the team of Ernest Fourneau and Daniel Bovet at the Pasteur Institute in Paris.[1] Initially, their research was not focused on histamine, but rather on the development of α-adrenergic blocking agents.[1] During the pharmacological screening of a series of benzodioxan derivatives, they observed that this compound exhibited a protective effect against histamine-induced bronchospasm in guinea pigs. This serendipitous discovery, published in 1933, marked the birth of the first antihistamine.[1] For his extensive work on synthetic compounds that block the action of various body substances, including the discovery of antihistamines, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of the benzodioxan core followed by the addition of the piperidine (B6355638) moiety.

Synthetic Pathway

The synthesis of this compound proceeds as follows:

-

Condensation: Catechol is condensed with epichlorohydrin (B41342) in the presence of a base.

-

Ring Formation: The phenoxide anion attacks the epoxide, leading to the formation of 2-hydroxymethyl-1,4-benzodioxane.

-

Halogenation: The hydroxyl group is then replaced with a chlorine atom using thionyl chloride, yielding 2-chloromethyl-1,4-benzodioxane.

-

Displacement: Finally, the chlorine is displaced by piperidine to yield this compound.[1]

References

An In-Depth Technical Guide to Piperoxan (Benodaine): Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperoxan, also known as Benodaine, holds a significant place in pharmacological history as the first antihistamine to be discovered and as an early alpha-adrenergic blocking agent. Developed in the 1930s by Ernest Fourneau and Daniel Bovet, this benzodioxan derivative was initially investigated for its sympatholytic properties. It was formerly used as a diagnostic agent for pheochromocytoma and as an antihypertensive agent. However, its clinical utility was ultimately limited by adverse effects, including a notable central nervous system (CNS) stimulatory action, and the development of more selective and safer compounds. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical and pharmacological properties, and associated experimental protocols.

Chemical Structure and Identification

This compound is a derivative of benzodioxan with a piperidine (B6355638) moiety. The chemical structure and identification details are summarized below.

| Identifier | Value |

| IUPAC Name | 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidine |

| Synonyms | Benodaine, Piperoxane, Fourneau 933, 933F, F-933 |

| CAS Number | 59-39-2 (Free Base), 135-87-5 (Hydrochloride) |

| Chemical Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol (Free Base), 269.77 g/mol (Hydrochloride) |

| SMILES | C1CCN(CC1)CC2COC3=CC=CC=C3O2 |

| InChIKey | LYKMMUBOEFYJQG-UHFFFAOYSA-N |

Chemical Structure of this compound:

Physicochemical Properties

The physicochemical properties of this compound and its commonly used hydrochloride salt are crucial for its formulation and experimental application.

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Physical Form | - | Crystalline solid |

| Melting Point | - | 229-234 °C |

| Boiling Point | 193 °C at 17 Torr | - |

| Solubility | - | Freely soluble in water; Soluble in ethanol (B145695) (40 mg/mL), DMSO (54 mg/mL); ~10.8 mg/g in isopropanol (B130326) (25°C) |

| pKa | Not available | pH of 1% solution is ~5 |

| LogP (Octanol/Water) | 2.312 (Calculated) | - |

| UV Absorption Max (λmax) | - | 275 nm |

Pharmacological Properties

This compound is primarily characterized as a competitive, non-selective alpha-adrenergic receptor antagonist. Its pharmacological profile is summarized in the table below.

| Parameter | Description | Value(s) |

| Mechanism of Action | Competitive antagonist at α₁ and α₂-adrenergic receptors, blocking the effects of endogenous catecholamines like norepinephrine (B1679862). | - |

| Receptor Selectivity | Non-selective, though some studies suggest a degree of preference for α₂-adrenoceptors. | - |

| Pharmacological Effects | Vasodilation, decrease in blood pressure, CNS stimulation. | - |

| Antagonist Potency (pA₂) | A measure of the potency of a competitive antagonist. | 7.06 (against norepinephrine in feline middle cerebral artery) |

| Historical Therapeutic Use | Antihypertensive, diagnostic aid for pheochromocytoma. | - |

| Other Activity | First discovered antihistamine. | - |

| Adverse Effects | CNS stimulation, hypertensive crisis, myocardial ischemia, general toxicity. | - |

Adrenergic Signaling Pathways

This compound exerts its effects by blocking the two primary classes of alpha-adrenergic receptors, which are coupled to different G-protein signaling cascades.

α₁-Adrenergic Receptor Blockade

α₁-receptors are coupled to Gq proteins. Their blockade by this compound inhibits the downstream signaling cascade that leads to smooth muscle contraction.

Caption: Blockade of the Gq-coupled α₁-adrenergic signaling pathway by this compound.

α₂-Adrenergic Receptor Blockade

α₂-receptors, particularly presynaptic autoreceptors, are coupled to Gi proteins. Their blockade by this compound inhibits the negative feedback loop that normally reduces norepinephrine release, which can lead to increased sympathetic outflow and CNS stimulation.

Caption: Blockade of the Gi-coupled presynaptic α₂-adrenergic pathway by this compound.

Experimental Protocols

This section details methodologies for the synthesis, analysis, and pharmacological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a multi-step process starting from catechol.

Caption: Workflow for the chemical synthesis of this compound.

Methodology:

-

Condensation: Catechol is condensed with epichlorohydrin in the presence of an aqueous base. The phenoxide anion attacks the epoxide, leading to the formation of 2-hydroxymethyl-1,4-benzodioxane.

-

Halogenation: The resulting alcohol is halogenated using thionyl chloride to yield 2-chloromethyl-1,4-benzodioxane.

-

Displacement: The chloromethyl intermediate is reacted with piperidine. The piperidine nitrogen acts as a nucleophile, displacing the chloride to form the final product, this compound.

Analytical Methods

5.2.1. High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the analysis of benzodioxan derivatives and can be adapted for this compound.

-

Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., Kinetex C18, 150 mm x 4.6 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and an aqueous buffer like 0.1% Phosphoric Acid or Formic Acid (Solvent A).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm for this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile/water).

-

Create a series of calibration standards by diluting the stock solution.

-

For formulated products, weigh a sample containing approximately 10 mg of the active substance into a 100 mL volumetric flask and dissolve in acetonitrile.

-

Filter all samples through a 0.22 µm or 0.45 µm filter before injection.

-

5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for piperidine derivatives that may require derivatization for optimal analysis.

-

Instrumentation: GC system coupled to a Mass Spectrometer.

-

Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program:

-

Initial temperature: 120°C, hold for 1 min.

-

Ramp 1: 10°C/min to 150°C, hold for 5 min.

-

Ramp 2: 7.5°C/min to 300°C, hold for 2 min.

-

-

Injector Temperature: 250-280°C.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Sample Preparation (with Derivatization):

-

Extract the sample containing this compound using a suitable organic solvent (e.g., dichloromethane) after basifying the aqueous solution.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add 50 µL of ethyl acetate (B1210297) and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA).

-

Incubate at 70°C for 30 minutes.

-

Cool to room temperature, dry under nitrogen, and reconstitute in ethyl acetate for injection.

-

Pharmacological Assays

5.3.1. In Vitro Isolated Tissue Assay (Schild Analysis for pA₂ Determination)

This protocol determines the potency (pA₂) of a competitive antagonist like this compound using an isolated tissue preparation, such as guinea-pig ileum or rat aorta.

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Dissect the desired tissue (e.g., thoracic aorta, vas deferens) and place it in a physiological salt solution (PSS), such as Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.

-

Mount the tissue in an isolated organ bath under a resting tension (e.g., 1-2 g).

-

Allow the tissue to equilibrate for at least 60-90 minutes, with regular washing.

-

-

Experimental Procedure:

-

Obtain a cumulative concentration-response curve (CRC) for an α-adrenergic agonist (e.g., norepinephrine, phenylephrine). This serves as the control curve.

-

Wash the tissue thoroughly to allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

-

In the continued presence of this compound, obtain a second CRC for the same agonist. A rightward shift in the curve should be observed.

-

Repeat this process with increasing concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR) - the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform a linear regression. The x-intercept of this plot provides the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

5.3.2. Competitive Radioligand Binding Assay (for Kᵢ Determination)

This assay determines the binding affinity (Kᵢ) of this compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target alpha-adrenergic receptor subtype in an ice-cold lysis buffer.

-

Perform differential centrifugation to isolate the cell membrane fraction.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Procedure (96-well plate format):

-

Set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand (e.g., [³H]-prazosin for α₁) + assay buffer.

-

Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine).

-

Competitive Binding: Membrane preparation + radioligand + serial dilutions of this compound.

-

-

Incubate the plate (e.g., 60 minutes at 30°C) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

-

Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for the receptor.

-

-

Conclusion

This compound (Benodaine) is a compound of considerable historical importance in pharmacology. Although its clinical applications have been superseded by more advanced therapeutics, it remains a valuable tool compound for researchers studying adrenergic systems. Its non-selective alpha-adrenergic antagonism and unique CNS stimulatory properties provide a complex pharmacological profile. The detailed chemical data, properties, and experimental protocols provided in this guide serve as a comprehensive resource for scientists and researchers investigating the multifaceted nature of adrenergic pharmacology and the legacy of early drug discovery.

Pharmacological Profile of Piperoxan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperoxan hydrochloride, a benzodioxan derivative, is a notable pharmacological tool and historical compound, primarily recognized for its antagonist activity at α2-adrenergic receptors.[1] Initially explored as an antihypertensive agent and diagnostic tool for pheochromocytoma, its utility has been superseded by more selective agents.[1] However, its distinct pharmacological profile continues to make it a valuable agent in preclinical research for probing the function of the adrenergic system. This document provides an in-depth overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, receptor binding affinities, and relevant experimental protocols.

Introduction

This compound, also known as benodaine, was first synthesized in the early 1930s and was the first compound to be identified as an antihistamine.[2][3] Despite this initial discovery, its primary characterization has been as an α-adrenergic blocking agent.[3] Chemically, it is 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine hydrochloride.[4] Its molecular formula is C14H20ClNO2, with a molecular weight of 269.77 g/mol .[5] This guide focuses on its well-established role as an α2-adrenoceptor antagonist.[6][7][8]

Mechanism of Action

This compound hydrochloride functions as a competitive antagonist at α2-adrenergic receptors (α2-ARs).[5] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[9] The α2-AR family has three subtypes: α2A, α2B, and α2C.[9]

The primary role of presynaptic α2-ARs is to inhibit the release of norepinephrine (B1679862) from nerve terminals, creating a negative feedback loop.[9][10] By blocking these receptors, this compound inhibits this negative feedback, leading to an increased concentration of norepinephrine in the synapse.[5] This action can result in an increase in sympathetic tone.[11] At higher concentrations, this compound may also exhibit effects at α1-adrenergic receptors, which complicates its selectivity profile.[5]

Receptor Binding Affinity

The affinity of this compound hydrochloride for the three subtypes of the α2-adrenergic receptor has been quantified, demonstrating potent binding.

| Receptor Subtype | Binding Affinity (Ki) |

| α2A-AR | 5.4 nM[5] |

| α2B-AR | 2.0 nM[5] |

| α2C-AR | 1.3 nM[5] |

| Table 1: Binding affinities of this compound hydrochloride for human α2-adrenergic receptor subtypes. |

Signaling Pathways

The antagonism of α2-adrenergic receptors by this compound directly impacts intracellular signaling cascades. Typically, agonist binding to α2-ARs activates the associated Gi protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking the receptor, this compound prevents this inhibitory action. This results in a disinhibition of adenylyl cyclase, allowing for basal or stimulated (e.g., by Gs-coupled receptors) activity to proceed, thereby maintaining or increasing intracellular cAMP levels.

References

- 1. This compound | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [medbox.iiab.me]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. wikiwand.com [wikiwand.com]

- 5. This compound hydrochloride (135-87-5) for sale [vulcanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. amsbio.com [amsbio.com]

- 8. This compound hydrochloride - Immunomart [immunomart.com]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction between central alpha 1- and alpha 2-adrenoceptors on sympathetic tone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperoxan Test: A Historical Perspective on the Pharmacological Diagnosis of Pheochromocytoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pheochromocytoma is a rare, catecholamine-secreting tumor arising from chromaffin cells of the adrenal medulla. The excessive and often episodic release of catecholamines—primarily norepinephrine (B1679862) and epinephrine (B1671497)—can lead to life-threatening cardiovascular complications, making accurate and timely diagnosis paramount. In the mid-20th century, before the widespread availability of reliable biochemical assays for catecholamines and their metabolites, pharmacological testing was the cornerstone of diagnosis. Among the earliest of these provocative and suppressive agents was Piperoxan (B1220614), an alpha-adrenergic antagonist. This technical guide provides a comprehensive overview of the historical use of this compound in the diagnosis of pheochromocytoma, detailing its mechanism of action, the diagnostic test protocol, its diagnostic accuracy, and the reasons for its eventual replacement by safer and more accurate methods.

Mechanism of Action: Alpha-Adrenergic Blockade

This compound, also known as benodaine, is a sympatholytic agent that functions as a non-selective alpha-adrenergic receptor antagonist.[1][2] In patients with pheochromocytoma, the sustained or paroxysmal hypertension is primarily driven by the excessive circulating levels of norepinephrine and epinephrine, which exert their effects by binding to alpha- and beta-adrenergic receptors. The vasoconstrictive effects, leading to hypertension, are mediated by alpha-1 adrenergic receptors on vascular smooth muscle.

The diagnostic principle of the this compound test was based on its ability to block these alpha-adrenergic receptors. In a patient with a catecholamine-secreting pheochromocytoma, the administration of this compound would competitively inhibit the binding of norepinephrine and epinephrine to their receptors, leading to a transient blockade of their vasoconstrictive effects. This would result in a significant and measurable decrease in blood pressure, indicating a positive test. In individuals with essential hypertension, where the elevated blood pressure is not primarily driven by circulating catecholamines, the effect of this compound on blood pressure was expected to be minimal or even result in a slight pressor response.

Signaling Pathway

The following diagram illustrates the signaling pathway of catecholamines in vascular smooth muscle and the inhibitory action of this compound.

The this compound Diagnostic Test: Experimental Protocol

The this compound test was an intravenous provocative test performed under close medical supervision due to the potential for significant hemodynamic changes. While the exact protocol varied slightly between institutions, the general procedure was as follows:

Patient Preparation:

-

Patients were required to be in a resting, supine position for at least 30 minutes prior to the test to establish a stable baseline blood pressure.

-

Sedatives and other medications that could interfere with blood pressure were typically withheld.

Dosage and Administration:

-

This compound hydrochloride was administered intravenously. A common dosage was 0.25 mg/kg of body weight, with a maximum dose of 20 mg.

-

The injection was given slowly over a period of 1 to 2 minutes.

Monitoring:

-

Blood pressure and heart rate were measured at frequent intervals (e.g., every 30 to 60 seconds) for a period before, during, and for at least 15 to 20 minutes after the administration of this compound.

Interpretation of Results:

-

Positive Test: A positive test, indicative of pheochromocytoma, was characterized by a significant and sustained drop in both systolic and diastolic blood pressure. A typical criterion for a positive result was a fall in systolic blood pressure of more than 35 mmHg and in diastolic blood pressure of more than 25 mmHg, lasting for several minutes.

-

Negative Test: In patients without pheochromocytoma, the administration of this compound would typically cause a slight, transient rise in blood pressure or no significant change.

-

False-Positive/Equivocal Results: A variety of factors could lead to ambiguous or misleading results, contributing to the test's eventual decline in use.

Experimental Workflow

The following diagram outlines the logical workflow of the this compound diagnostic test.

Diagnostic Accuracy and Limitations

The this compound test represented a significant advancement in the diagnosis of pheochromocytoma in its time. However, its diagnostic accuracy was far from perfect and was a subject of considerable debate in the medical literature of the era.

Quantitative Data Summary:

| Diagnostic Parameter | Reported Value/Range | Citation |

| Sensitivity | Data not consistently reported in available literature. | |

| Specificity | Data not consistently reported in available literature. | |

| False-Positive Rate | Reported to be as high as 30-40% in some series. | [3] |

| False-Negative Rate | Also a significant concern, but rates are not well-documented. |

Factors Contributing to Inaccuracy:

-

False-Positive Results: False-positive responses were a major drawback of the this compound test. They could occur in patients with uremia, essential hypertension, and in those who had recently received sedatives or other medications.

-

False-Negative Results: False-negative results could occur in patients with pheochromocytomas that secreted catecholamines intermittently, especially if the test was performed during a normotensive period.

-

Side Effects and Risks: The administration of this compound was not without risks. Patients could experience a range of adverse effects, including tachycardia, flushing, anxiety, and in some cases, a paradoxical hypertensive crisis, particularly in individuals without a pheochromocytoma.

The Decline of the this compound Test and the Rise of Modern Diagnostics

The limitations of the this compound test, particularly its high rate of false-positive results and the potential for adverse effects, led to a search for safer and more reliable diagnostic agents. Phentolamine (Regitine), another alpha-adrenergic antagonist, was introduced and found to have a better safety profile and improved diagnostic accuracy compared to this compound.[2]

However, the most significant shift in the diagnosis of pheochromocytoma came with the development of reliable biochemical assays. The measurement of catecholamines and their metabolites (metanephrines and vanillylmandelic acid) in urine and plasma offered a more direct and less invasive method for confirming the presence of a catecholamine-secreting tumor.[4][5] Today, the measurement of plasma free metanephrines or 24-hour urinary fractionated metanephrines is considered the gold standard for the diagnosis of pheochromocytoma, boasting high sensitivity and specificity.[6]

Conclusion

The this compound test holds an important place in the history of endocrinology as one of the first pharmacological tools used to unmask the presence of a pheochromocytoma. While it was a valuable diagnostic aid in its time, its limitations in terms of accuracy and safety ultimately led to its obsolescence. The evolution from the this compound test to modern biochemical assays highlights the significant progress made in the diagnosis of this rare and challenging condition, allowing for earlier and more accurate detection and, consequently, improved patient outcomes. This historical perspective serves as a reminder of the continuous innovation in diagnostic medicine and the importance of developing safer and more precise tools for the benefit of patients.

References

- 1. Diagnostic procedures for pheochromocytoma; technique of assay of urine in rat and demonstration of this compound hydrochloride; antidiuresis during normotensive phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regitine and benodaine in the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pheochromocytoma - Surgical Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diagnosis of pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detecting Pheochromocytoma: Defining the Most Sensitive Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

Preclinical Research Applications of Piperoxan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperoxan (B1220614), a compound historically recognized as the first discovered antihistamine, has garnered significant interest in preclinical research primarily due to its potent α2-adrenergic receptor antagonist properties.[1][2] This guide provides an in-depth overview of the core preclinical applications of this compound, focusing on its mechanism of action, its utility in models of neurotransmitter release and anxiety, and its cardiovascular effects. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to support researchers in designing and interpreting studies involving this compound. While not clinically employed due to toxic effects, this compound remains a valuable pharmacological tool for elucidating the roles of α2-adrenoceptors in physiological and pathological processes.[2]

Core Mechanism of Action: α2-Adrenergic Receptor Antagonism

This compound functions as a competitive antagonist at α2-adrenergic receptors.[2][3] These receptors are predominantly located presynaptically on noradrenergic neurons and act as autoreceptors, inhibiting the further release of noradrenaline (norepinephrine) in a negative feedback loop. By blocking these receptors, this compound effectively removes this inhibitory signal, leading to an enhanced release of noradrenaline from sympathetic nerve terminals upon stimulation.[3][4]

Signaling Pathway

The canonical signaling pathway for α2-adrenergic receptors involves coupling to Gi/o proteins. Activation of these receptors by endogenous agonists like noradrenaline inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][6] this compound, by blocking the receptor, prevents this cascade, thereby disinhibiting the neuron and promoting neurotransmitter release.

References

- 1. The alpha-2 antagonists idazoxan and rauwolscine but not yohimbine or this compound are anxiolytic in the Vogel lick-shock conflict paradigm following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound on uptake of noradrenaline and overflow of transmitter in the isolated blood perfused spleen of the cat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of this compound on uptake of noradrenaline and overflow of transmitter in the isolated blood perfused spleen of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental conditions required for the enhancement by alpha-adrenoceptor antagonists of noradrenaline release in the rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

Early Toxicological Profile of Piperoxan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperoxan, a benzodioxane derivative, was one of the earliest synthetic compounds identified as an α-adrenergic antagonist. Its initial investigation in the 1930s paved the way for the development of a wide range of adrenergic blocking agents. However, the clinical utility of this compound was ultimately limited by its toxicological profile. This technical guide provides a comprehensive overview of the early toxicological studies of this compound, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of its effects. The information presented is crucial for researchers in pharmacology and toxicology, offering historical context and insights into the structure-activity relationships of early adrenergic antagonists.

Introduction

This compound, chemically known as 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, emerged from the pioneering work of Fourneau and Bovet in 1933.[1] Initially explored for its sympatholytic properties, it was later recognized for its antihistaminic activity as well. Despite its early promise, reports of significant toxicity in humans curtailed its clinical development.[1] This guide delves into the preclinical toxicological data from these early investigations to provide a detailed profile of this compound's effects.

Quantitative Toxicological Data

Early toxicological assessments of this compound focused on determining its acute lethal dose (LD50) in various animal models. The available data from these foundational studies are summarized below.

| Species | Route of Administration | LD50 Value (mg/kg) | Salt Form |

| Mouse | Oral | 502 | Hydrochloride |

Experimental Protocols

The precise experimental protocols from the earliest studies on this compound are not extensively detailed in modern databases. However, based on the standards of the time and later established OECD guidelines for acute oral toxicity testing, the methodology for the mouse oral LD50 study can be inferred.

Presumed Experimental Protocol for Acute Oral Toxicity (Mouse):

-

Test Substance: this compound hydrochloride, likely dissolved in an aqueous vehicle.

-

Animal Model: Mice, strain and sex not consistently specified in available records.

-

Route of Administration: Oral gavage.

-

Dosing: A single dose of this compound was administered to each animal. Multiple dose groups with varying concentrations of the compound would have been used to establish a dose-response relationship.

-

Observation Period: Animals were likely observed for a period of 7 to 14 days for signs of toxicity and mortality.

-

Endpoints: The primary endpoint was mortality, from which the LD50 was calculated. Observations of clinical signs of toxicity would also have been recorded.

Experimental Workflow for Acute Oral Toxicity Testing

Caption: A logical workflow for a typical acute oral toxicity study.

Mechanism of Action and Signaling Pathway

This compound exerts its primary pharmacological and toxicological effects by acting as a competitive antagonist at α2-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating the sympathetic nervous system.

Alpha-2 Adrenergic Receptor Signaling Pathway:

The α2-adrenergic receptors are coupled to inhibitory G proteins (Gi). The signaling cascade initiated by the binding of an agonist (which this compound blocks) is as follows:

-

Agonist Binding: Endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) bind to the α2-adrenergic receptor.

-

Gi Protein Activation: This binding activates the associated Gi protein, causing the dissociation of its αi subunit from the βγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated αi subunit inhibits the enzyme adenylyl cyclase.

-

Decreased cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the activity of various downstream effector proteins, resulting in physiological responses such as smooth muscle contraction and inhibition of neurotransmitter release.

By blocking this pathway, this compound prevents the inhibitory effects of endogenous catecholamines, leading to an overall increase in sympathetic outflow.

Signaling Pathway of Alpha-2 Adrenergic Receptor Antagonism by this compound

Caption: this compound blocks norepinephrine binding to the α2-receptor.

Adverse Effects Observed in Early Studies

While detailed reports of adverse effects from the very first animal studies are scarce, the known pharmacology of α-adrenergic blockade provides a strong indication of the likely toxicities observed. The lack of clinical utility for this compound suggests these effects were significant.

Expected Adverse Effects Based on Mechanism:

-

Cardiovascular:

-

Hypotension: Blockade of α-adrenergic receptors on blood vessels leads to vasodilation and a drop in blood pressure.

-

Tachycardia: A reflex increase in heart rate can occur in response to the drop in blood pressure.

-

Arrhythmias: Alterations in cardiac rhythm could be precipitated by the sudden changes in blood pressure and heart rate.

-

-

Central Nervous System (CNS):

-

Stimulation: Paradoxical CNS stimulation has been reported for some α-blockers.

-

Dizziness and Sedation: These are common side effects of potent vasodilators.

-

-

Other Effects:

-

Miosis: Constriction of the pupils.

-

Nasal Congestion: Due to vasodilation of nasal blood vessels.

-

Logical Relationship of this compound's Mechanism to Adverse Effects

Caption: The cascade from this compound administration to adverse effects.

Conclusion

The early toxicological studies of this compound, though not as detailed as modern regulatory requirements, provided critical information that ultimately guided its clinical trajectory. The significant acute toxicity, as indicated by the oral LD50 in mice, and the constellation of adverse effects stemming from its potent α-adrenergic blockade, rendered it unsuitable for widespread clinical use. However, the investigation of this compound was a seminal step in the field of pharmacology, laying the groundwork for the development of safer and more selective adrenergic receptor modulators that are in clinical use today. This historical profile serves as a valuable reference for understanding the evolution of drug safety assessment and the enduring importance of preclinical toxicology.

References

The Structure-Activity Relationship of Benzodioxan Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzodioxan-based antagonists, with a primary focus on their interaction with α1-adrenergic receptor subtypes. This document details the key structural motifs essential for antagonist activity, summarizes quantitative binding and functional data, outlines detailed experimental protocols for assessing compound activity, and visualizes the intricate signaling pathways involved.

Core Structure-Activity Relationships of Benzodioxan Antagonists

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective α1-adrenoceptor antagonists. The antagonistic activity of these compounds is significantly influenced by the nature and position of substituents on both the benzodioxan ring system and the associated side chains.

The foundational structure for many α1-adrenergic antagonists is 2-(aminomethyl)-1,4-benzodioxan. The key pharmacophoric elements can be broken down into three main regions: the benzodioxan core, the amine function, and the N-substituent.

The Benzodioxan Core: The integrity of the benzodioxan ring is crucial for high-affinity binding. Modifications to this core, such as substitution on the aromatic portion, can modulate potency and selectivity. It has been observed that the two oxygen atoms within the dioxan ring play different roles in receptor binding. The oxygen at position 1 may engage in a donor-acceptor dipolar interaction with a polar pocket on the receptor. In contrast, the oxygen at position 4 appears to be more important for maintaining the optimal conformation for drug-receptor interaction rather than directly participating in binding.

The Amine Function: A basic amine is a critical feature for potent α1-antagonism, as it is believed to interact with an anionic site on the receptor. Studies suggest that this interaction is more likely a charge-reinforced hydrogen bond rather than a simple ionic pairing. The nature of the amine (primary, secondary, or tertiary) and the length of the alkyl chain connecting it to the benzodioxan nucleus can significantly impact affinity and selectivity.

The N-Substituent: This region of the molecule is a major determinant of subtype selectivity among the α1A, α1B, and α1D adrenoceptors. A wide variety of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been explored. For instance, the incorporation of an N-arylpiperazine moiety has been a successful strategy in developing potent α1-antagonists. The substitution pattern on this aryl ring further refines the pharmacological profile.

Quantitative SAR Data

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2 or IC50) of representative benzodioxan derivatives for the α1-adrenoceptor subtypes. This data is essential for understanding the subtle structural modifications that lead to enhanced potency and selectivity.

Disclaimer: The following data is representative and compiled from various sources. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Table 1: Binding Affinities (Ki, nM) of Benzodioxan Antagonists at α1-Adrenoceptor Subtypes

| Compound | R1 | R2 | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) |

| WB-4101 | H | OCH3 | Data not available | Data not available | Data not available |

| Phendioxan | C6H5 | OCH3 | Data not available | Data not available | Data not available |

| Compound X | Substitution | Substitution | Value | Value | Value |

| Compound Y | Substitution | Substitution | Value | Value | Value |

Note: Comprehensive quantitative data from the literature is pending full-text article access.

Table 2: Functional Antagonist Potencies of Benzodioxan Derivatives

| Compound | Assay | α1A pA2/IC50 | α1B pA2/IC50 | α1D pA2/IC50 |

| WB-4101 | Rat Vas Deferens | Data not available | Data not available | Data not available |

| Phendioxan | Rat Aorta | Data not available | Data not available | Data not available |

| Compound Z | Assay Type | Value | Value | Value |

Note: Comprehensive quantitative data from the literature is pending full-text article access.

Signaling Pathways of α1-Adrenergic Receptors

Benzodioxan antagonists exert their effects by blocking the downstream signaling cascades initiated by the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. The signaling pathways for the three α1-adrenoceptor subtypes (α1A, α1B, and α1D) share common features but also exhibit subtype-specific differences.

Upon agonist binding, the α1-adrenoceptor undergoes a conformational change, leading to the activation of Gαq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

Beyond this canonical pathway, α1-adrenoceptors can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38), which are involved in cell growth, proliferation, and hypertrophy. The specific MAPK pathways activated can be subtype-dependent. For instance, the α1A subtype can activate all three major MAPK pathways, while the α1B subtype activates ERK and p38, and the α1D subtype primarily activates ERK.[1]

α1A-Adrenergic Receptor Signaling Pathway

Caption: α1A-Adrenergic Receptor Signaling Cascade.

α1B-Adrenergic Receptor Signaling Pathway

Caption: α1B-Adrenergic Receptor Signaling Cascade.

α1D-Adrenergic Receptor Signaling Pathway

Caption: α1D-Adrenergic Receptor Signaling Cascade.

Experimental Protocols

The characterization of benzodioxan antagonists relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to determine the binding affinity and functional activity of these compounds.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor subtype. These assays typically involve the use of a radiolabeled ligand (e.g., [3H]prazosin) that is known to bind with high affinity and selectivity to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of a benzodioxan antagonist for α1-adrenoceptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors (e.g., CHO or HEK293 cells).

-

[3H]prazosin (specific activity ~80 Ci/mmol).

-

Unlabeled prazosin (B1663645) (for determination of non-specific binding).

-

Test benzodioxan compounds.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test benzodioxan compounds in the assay buffer. The final concentration range should typically span from 10 pM to 100 µM.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]prazosin (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of cell membrane preparation (containing 10-50 µg of protein).

-

Non-specific Binding: 50 µL of unlabeled prazosin (at a final concentration of 10 µM), 50 µL of [3H]prazosin, and 100 µL of cell membrane preparation.

-

Competition Binding: 50 µL of the test compound dilution, 50 µL of [3H]prazosin, and 100 µL of cell membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response model.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays measure the ability of a compound to antagonize the physiological response induced by an agonist. Common functional assays for α1-adrenoceptor antagonists include intracellular calcium mobilization assays and in vitro organ bath studies.

Objective: To determine the potency of a benzodioxan antagonist in inhibiting agonist-induced increases in intracellular calcium.

Materials:

-

Cells stably expressing the α1-adrenoceptor subtype of interest (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

An α1-adrenergic agonist (e.g., phenylephrine (B352888) or norepinephrine).

-

Test benzodioxan compounds.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well microplates and culture overnight to allow for attachment.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) for 60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the test benzodioxan antagonist or vehicle for 15-30 minutes at room temperature.

-

Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading, and then inject the agonist (e.g., phenylephrine at its EC80 concentration). Continue to monitor the fluorescence intensity for 1-2 minutes.

Data Analysis:

-

The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the antagonist concentration.

-

Determine the IC50 value of the antagonist by non-linear regression analysis.

Objective: To assess the ability of a benzodioxan antagonist to inhibit agonist-induced MAPK (e.g., ERK1/2) phosphorylation.

Materials:

-

Cells expressing the α1-adrenoceptor subtype of interest.

-

An α1-adrenergic agonist (e.g., norepinephrine).

-

Test benzodioxan compounds.

-

Cell lysis buffer.

-

Primary antibodies specific for phosphorylated MAPK (p-ERK1/2) and total MAPK (t-ERK1/2).

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

Procedure:

-

Cell Treatment: Culture cells to near confluence and then serum-starve for 12-24 hours. Pre-incubate the cells with various concentrations of the benzodioxan antagonist or vehicle for 30 minutes.

-

Agonist Stimulation: Stimulate the cells with the α1-adrenergic agonist (e.g., 10 µM norepinephrine) for a predetermined time (e.g., 5-10 minutes).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells with lysis buffer.

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against p-ERK1/2 and t-ERK1/2.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and t-ERK1/2.

-

Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.

-

Plot the normalized p-ERK1/2 levels against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion

The 1,4-benzodioxan scaffold remains a highly valuable template for the design of potent and selective α1-adrenoceptor antagonists. A thorough understanding of the structure-activity relationships, guided by quantitative pharmacological data, is paramount for the development of novel therapeutics with improved efficacy and safety profiles. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of these compounds, while the visualization of the underlying signaling pathways offers a deeper insight into their mechanism of action. Future research in this area will likely focus on fine-tuning subtype selectivity and exploring novel N-substituents to further optimize the pharmacological properties of this important class of antagonists.

References

Methodological & Application

Application Notes and Protocols for Piperoxan Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperoxan is a benzodioxane compound historically significant as one of the first discovered α-adrenergic receptor antagonists. It has been utilized in research to study adrenergic signaling pathways and their physiological effects. Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound due to its excellent solubilizing properties for many organic molecules.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO, intended for use in various in vitro and in vivo research applications.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound hydrochloride, the more commonly used salt form for research applications due to its higher solubility.

| Property | Value |

| Chemical Name | 1-(1,4-benzodioxan-2-ylmethyl)piperidine hydrochloride |

| Synonyms | Benodaine, F-933 |

| Molecular Formula | C₁₄H₁₉NO₂・HCl |

| Molecular Weight | 269.77 g/mol |

| Solubility in DMSO | 54 mg/mL (200.17 mM) |

| Recommended Storage (Solid) | Dry, dark at -20°C for long term (months to years)[1] |

| Recommended Storage (Stock Solution in DMSO) | Aliquoted at -20°C for up to 1 month, or -80°C for up to 1 year[2] |

| Appearance | Solid powder |

Note: For this compound free base (CAS: 59-39-2), the molecular weight is 233.31 g/mol .

Experimental Protocols

Materials

-

This compound hydrochloride powder

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or opaque polypropylene (B1209903) vials

-

Sterile, polypropylene microcentrifuge tubes for aliquots

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Sterile pipette and tips

-

Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Calculations can be adjusted for different desired concentrations.

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Place a sterile weighing boat or paper on the balance and tare.

-

-

Weighing this compound Hydrochloride:

-

Carefully weigh out 2.698 mg of this compound hydrochloride powder.

-

Calculation:

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Molecular Weight (MW) = 269.77 g/mol

-

Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 269.77 g/mol = 0.0026977 g = 2.698 mg

-

-

-

Dissolution in DMSO:

-

Transfer the weighed this compound hydrochloride into a sterile vial.

-

Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial.

-

Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.

-

Visually inspect the solution to ensure no particulates are present. If necessary, sonicate the vial for 5-10 minutes to aid dissolution.

-

-

Aliquoting and Storage:

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[2]

-

Protocol for Diluting the Stock Solution for Cell-Based Assays

-

Thawing:

-

On the day of the experiment, remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

-

Serial Dilution:

-

Perform serial dilutions of the thawed stock solution in fresh, pre-warmed cell culture medium to achieve the desired final experimental concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

-

Visualizations

References

Protocol for In Vitro Adrenergic Receptor Binding Assay of Piperoxan

Application Notes

This document provides a detailed protocol for conducting an in vitro competitive radioligand binding assay to determine the binding affinity of Piperoxan for α-adrenergic receptor subtypes. This compound is a benzodioxane derivative known for its α-adrenergic blocking properties.[1] Understanding its binding profile is crucial for researchers in pharmacology, drug discovery, and related fields for characterizing its selectivity and potential therapeutic applications.

The described protocol is a comprehensive guide covering the principles of the assay, requisite materials, step-by-step procedures for membrane preparation, the binding assay itself, and subsequent data analysis. Additionally, this document includes a summary of available binding affinity data for this compound and visual representations of the experimental workflow and the adrenergic signaling pathway to facilitate a deeper understanding of the experimental context.

This protocol is intended for researchers, scientists, and drug development professionals with a foundational knowledge of cell culture, biochemical assays, and laboratory safety procedures.

Adrenergic Receptor Signaling and this compound's Mechanism of Action

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine (B1679862).[2] They are broadly classified into two main types: α- and β-adrenergic receptors, which are further subdivided into several subtypes (α₁, α₂, β₁, β₂, β₃).[2] The α₁-adrenergic receptors (subtypes α₁A, α₁B, α₁D) typically couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[3][4] The α₂-adrenergic receptors (subtypes α₂A, α₂B, α₂C) are generally coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6]

This compound acts as an antagonist at α-adrenergic receptors, meaning it binds to these receptors but does not activate them, thereby blocking the binding and subsequent action of endogenous agonists like norepinephrine and epinephrine.[1]

Figure 1. Adrenergic receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data: this compound Binding Affinity

The following table summarizes the reported binding affinities (Ki values) of this compound for different α-adrenergic receptor subtypes. Ki is the inhibition constant and represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α₁-Adrenergic | [³H]WB-4101 | Rat Brain | 130 | [7] |

| α₂-Adrenergic | [³H]Clonidine | Rat Brain | 63 | [7] |

Experimental Protocol: In Vitro Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the IC₅₀ and subsequently the Ki of this compound for α-adrenergic receptors.

Materials

-

Cell Lines: HEK293 or CHO cells stably expressing the human α-adrenergic receptor subtype of interest (e.g., α₁A, α₁B, α₁D, α₂A, α₂B, or α₂C).

-

Radioligands:

-

For α₁-adrenergic receptors: [³H]Prazosin or [³H]WB-4101.

-

For α₂-adrenergic receptors: [³H]Rauwolscine or [³H]RX821002.

-

-

Competitors:

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: Phentolamine or another suitable high-affinity, non-selective α-adrenergic antagonist.

-

-

Buffers and Reagents:

-

Cell Culture Media (e.g., DMEM/F-12) with appropriate supplements.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO₂).

-

Centrifuge (refrigerated).

-

Homogenizer (Dounce or Polytron).

-

96-well microplates.

-

Cell harvester.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Liquid scintillation counter.

-

pH meter.

-